![molecular formula C15H8Cl2F3N5OS B2716862 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea CAS No. 2085690-23-7](/img/structure/B2716862.png)
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with its complex structure, represents a remarkable fusion of several distinct chemical moieties. It’s part of a class of chemicals that often find utility in various research and industrial applications, particularly for their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Creating this compound typically involves a multi-step synthesis:
Formation of the Pyridine Intermediate: Start by synthesizing the 3-Chloro-5-(trifluoromethyl)pyridine using halogenation and trifluoromethylation techniques.
Construction of the Thiadiazole Ring: Integrate the pyridine intermediate with sulfur and nitrogen sources under controlled conditions to form the 1,3,4-thiadiazole moiety.
Attachment of the Urea Group: Couple the formed thiadiazole compound with 2-chlorophenyl isocyanate to achieve the final urea compound.
Industrial production involves scaling these processes under stringent conditions to ensure high purity and yield.
化学反应分析
This compound can undergo various types of reactions:
Oxidation: It may be oxidized to form more reactive intermediates.
Reduction: Specific reagents can reduce functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of halogen atoms.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used, often leading to derivatives with enhanced or modified properties.
科学研究应用
This compound finds applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential inhibitory effects on certain biological pathways.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The compound operates by interacting with specific molecular targets. For example:
Biological Pathways: It might inhibit enzymes or receptors crucial for disease progression.
Molecular Interaction: Forms strong bonds with its targets, disrupting normal function and thereby exerting its effects.
相似化合物的比较
Compared to similar compounds, "3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea" stands out due to its unique combination of functional groups. Similar compounds might include:
3-Chloro-5-(trifluoromethyl)pyridine derivatives.
1,3,4-Thiadiazole-based compounds.
Urea derivatives with substituted phenyl groups.
These compounds share some structural similarities but differ in their specific biological and chemical properties.
This article covers the essentials of "this compound," providing a comprehensive overview of its preparation, reactions, applications, mechanisms, and comparisons with similar compounds
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5OS/c16-8-3-1-2-4-10(8)22-13(26)23-14-25-24-12(27-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOYCUNBGTUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-chloro-6-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)
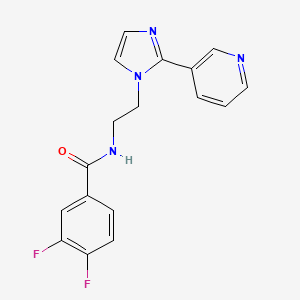
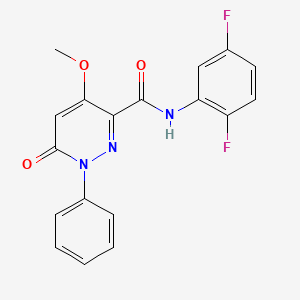
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)
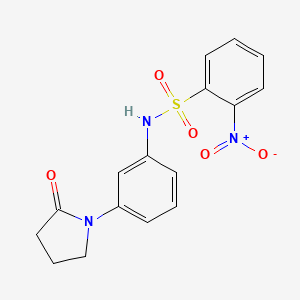
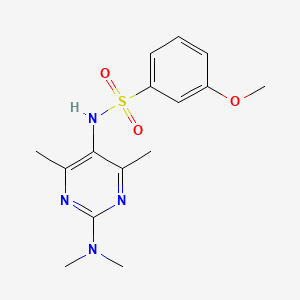
![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)


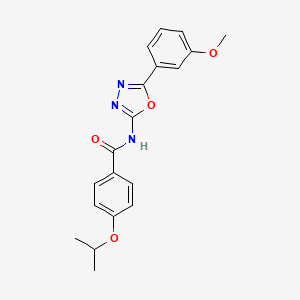
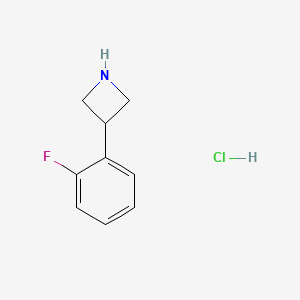
![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)
